

# What is the chemical structure of ZT55 compound?

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An In-depth Technical Guide to the **ZT55** Compound

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and biological properties of **ZT55**, a novel selective inhibitor of Janus kinase 2 (JAK2).

#### **Chemical Structure**

**ZT55** is a low molecular-weight compound derived from Isatis indigotica Fort.[1][2] Its chemical structure is presented below.

Chemical Structure of **ZT55** Chemical structure and formula weight of ZT55.

## **Quantitative Data**

**ZT55** has demonstrated high selectivity and potency as a JAK2 inhibitor. The following table summarizes its in vitro kinase inhibitory activity.[2]

Kinase	IC50 (μM)
JAK1	>10
JAK2	0.031
JAK3	>10

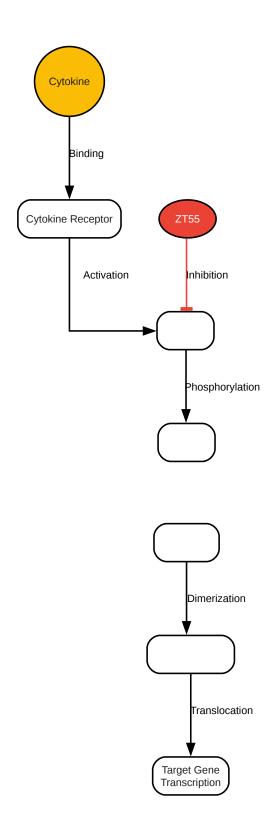


# Mechanism of Action: The JAK2-STAT Signaling Pathway

**ZT55** functions as a potent inhibitor of the JAK2-STAT signaling pathway, which plays a crucial role in myeloproliferative neoplasms (MPNs).[1][2] A key activating mutation in this pathway, JAK2V617F, is found in a high percentage of patients with MPNs.[1] **ZT55** selectively targets the ATP binding pocket of JAK2, inhibiting its kinase activity. This, in turn, prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.[1][2] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.

Below is a diagram illustrating the inhibitory effect of **ZT55** on the JAK2-STAT signaling pathway.





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Caption: **ZT55** inhibits the JAK2-STAT signaling pathway.



# **Experimental Protocols**

The following outlines the general methodologies employed in the characterization of **ZT55**'s activity.

### **In Vitro Kinase Assay**

To determine the half-maximal inhibitory concentration (IC50) of **ZT55** against JAK family members, a cell-free in vitro kinase assay is performed. Recombinant human JAK1, JAK2, and JAK3 proteins are incubated with **ZT55** at various concentrations in the presence of a suitable substrate and ATP. The kinase activity is then measured, and the IC50 values are calculated from the dose-response curves.[2]

## **Cell Viability Assay**

The anti-proliferative effects of **ZT55** are assessed using cell viability assays on various cell lines, including those harboring the JAK2V617F mutation (e.g., HEL cells) and those with wild-type JAK2.[1] Cells are treated with a range of **ZT55** concentrations for different time points. Cell viability is typically measured using assays such as the MTT or CellTiter-Glo® luminescent cell viability assay.

# **Apoptosis and Cell Cycle Analysis**

To investigate the mechanism of **ZT55**-induced cell death, apoptosis and cell cycle analyses are conducted. Cells treated with **ZT55** are stained with markers such as Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

#### **Western Blot Analysis**

The effect of **ZT55** on the phosphorylation of JAK2 and downstream STAT proteins is evaluated by Western blot analysis. Cell lysates from **ZT55**-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of JAK2, STAT3, and STAT5.

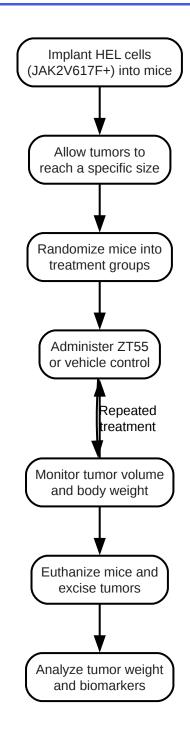


### In Vivo Xenograft Model

The in vivo efficacy of **ZT55** is evaluated in a xenograft tumor model.[1] For example, human erythroleukemia (HEL) cells, which express the JAK2V617F mutation, are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with **ZT55** or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.

Below is a workflow diagram for a typical in vivo xenograft study.





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#### References

- 1. Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
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